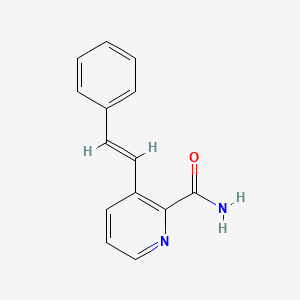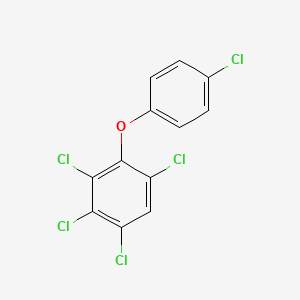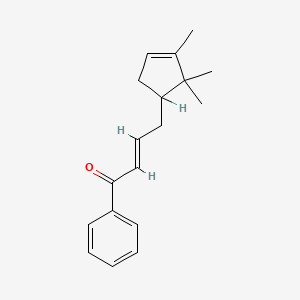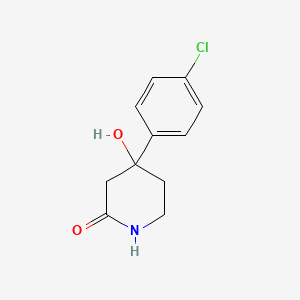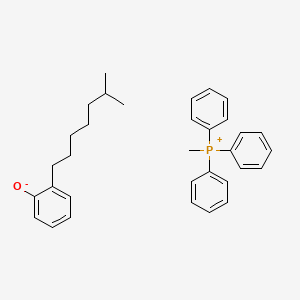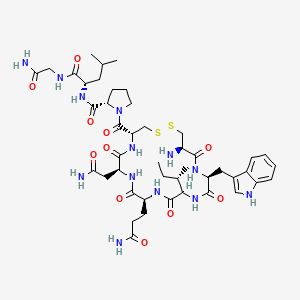
(E)-1-(1,1-Dimethylethoxy)-3,7-dimethylocta-2,6-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(1,1-Dimethylethoxy)-3,7-dimethylocta-2,6-diene is an organic compound with a unique structure that includes a dimethylethoxy group and a diene system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1,1-Dimethylethoxy)-3,7-dimethylocta-2,6-diene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide, followed by the addition of the necessary alkene components .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-(1,1-Dimethylethoxy)-3,7-dimethylocta-2,6-diene can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
(E)-1-(1,1-Dimethylethoxy)-3,7-dimethylocta-2,6-diene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (E)-1-(1,1-Dimethylethoxy)-3,7-dimethylocta-2,6-diene exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-1-(1,1-Dimethylethoxy)-3,7-dimethylocta-2,6-diene: shares similarities with other compounds that have a diene system and an ether group, such as:
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound for research and industrial purposes .
Propriétés
Numéro CAS |
63343-23-7 |
|---|---|
Formule moléculaire |
C14H26O |
Poids moléculaire |
210.36 g/mol |
Nom IUPAC |
(2E)-3,7-dimethyl-1-[(2-methylpropan-2-yl)oxy]octa-2,6-diene |
InChI |
InChI=1S/C14H26O/c1-12(2)8-7-9-13(3)10-11-15-14(4,5)6/h8,10H,7,9,11H2,1-6H3/b13-10+ |
Clé InChI |
OSIVVAJCXDMLCS-JLHYYAGUSA-N |
SMILES isomérique |
CC(=CCC/C(=C/COC(C)(C)C)/C)C |
SMILES canonique |
CC(=CCCC(=CCOC(C)(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-carbamate](/img/structure/B12668272.png)
